9-ING-41, also known as Elraglusib, is a small molecule inhibitor specifically targeting Glycogen Synthase Kinase-3 beta (GSK-3β). This compound has garnered attention for its potential therapeutic applications in various cancers, particularly due to its ability to modulate critical signaling pathways involved in cell survival and apoptosis. GSK-3β is a serine/threonine kinase implicated in numerous cellular processes, including metabolism, cell cycle regulation, and apoptosis. By inhibiting GSK-3β, 9-ING-41 has shown promise in enhancing the efficacy of conventional chemotherapeutics and demonstrating direct antitumor effects in preclinical studies .
This compound, also known by its developmental code name 9-ING-41 and its generic name elraglusib, is currently under investigation as a potential treatment for myelofibrosis. Myelofibrosis is a bone marrow disorder characterized by the abnormal growth of fibrous tissue in the bone marrow, which reduces its ability to produce healthy blood cells [].
Elraglusib is believed to work by inhibiting glycogen synthase kinase 3 beta (GSK-3β), an enzyme involved in various cellular processes, including cell proliferation and differentiation []. Inhibition of GSK-3β is thought to promote healthy blood cell production in the bone marrow by mechanisms that are still under investigation [].
9-ING-41 primarily functions through the inhibition of GSK-3β, leading to several downstream effects:
The biological activity of 9-ING-41 is characterized by its ability to inhibit tumor growth across various types of cancer:
The synthesis of 9-ING-41 involves several chemical steps that typically include:
Specific detailed synthetic routes are often proprietary or not fully disclosed in literature but typically follow established organic synthesis protocols.
The primary applications of 9-ING-41 include:
Interaction studies have highlighted several key findings regarding the effects of 9-ING-41:
Several compounds share similarities with 9-ING-41 regarding their mechanism of action or target specificity. Below are some notable examples:
9-ING-41 is distinguished by its high selectivity for GSK-3β over other kinases, making it a promising candidate for targeted cancer therapies. Its ability to enhance the efficacy of existing treatments while also modulating immune responses sets it apart from other inhibitors.
The molecular architecture of 9-ING-41 consists of a central maleimide ring system that serves as the core scaffold, with specific substituents that confer both selectivity and potency for glycogen synthase kinase-3 beta inhibition. The compound features a 5-fluorobenzofuran moiety at one position and a 5-methyl-5H-dioxolo[4,5-f]indol-7-yl group at the other position of the maleimide ring. This structural arrangement places 9-ING-41 within the broader class of bisindolylmaleimides, although it incorporates a benzofuran ring instead of a second indole ring, which distinguishes it from classical bisindolylmaleimide architectures.
The synthetic pathways for 9-ING-41 and related maleimide compounds have been extensively developed through multiple approaches, with the most common methodology involving the formation of the maleimide ring through condensation reactions. Research has demonstrated that maleimide-based compounds can be synthesized via two primary strategies: the use of preformed maleimides or the formation of the maleimide ring during the synthetic process. The preformed maleimide approach typically involves the reaction of 2,3-dibromomaleimide derivatives with appropriate indole or benzofuran nucleophiles under controlled conditions.
Advanced synthetic methodologies have been developed for creating substituted maleimides through Perkin-type condensations, where indole-3-oxoacetyl chlorides are combined with appropriate acetamides in the presence of potassium tert-butoxide in tetrahydrofuran. This methodology has demonstrated significant improvements in overall yield compared to traditional approaches while utilizing relatively stable precursors. Alternative synthetic routes involve the direct formation of maleimide rings through the reaction of oxalyl chloride with methylindole compounds, followed by coupling reactions with complementary aromatic systems.
The development of 9-ING-41 specifically has benefited from systematic optimization of maleimide chemistry, where researchers have explored various substitution patterns and synthetic conditions to achieve optimal potency and selectivity profiles. The incorporation of the fluorobenzofuran moiety represents a deliberate design choice that enhances both the binding affinity and the pharmacological properties of the resulting compound.
Extensive structure-activity relationship studies have been conducted on maleimide-based glycogen synthase kinase-3 beta inhibitors, providing crucial insights into the molecular features that contribute to potency and selectivity. Research has systematically evaluated the effects of various substituents on both the indole and benzofuran portions of the molecule, revealing distinct patterns that guide optimization efforts.
The investigation of indole ring substitutions has demonstrated that the introduction of different functional groups at specific positions significantly impacts inhibitory activity. Studies have shown that the hydroxyethyl analogue maintains similar potency compared to parent maleimide compounds, with inhibitory concentration values of approximately 21 nanomolar. Substitution of bromine with fluorine at the 5-position of the indole ring results in an approximately 4-fold increase in potency, while lengthening of hydroxyethyl to hydroxypropyl moieties produces a 3-fold decrease in potency.
Compound | R¹ Substitution | R² Substitution | IC₅₀ (nM) |
---|---|---|---|
Parent compound | 5-Br | -CH₃ | 21.1±1.8 |
Hydroxyethyl analogue | 5-Br | -(CH₂)₂OH | 21.4±3.1 |
Fluorine substituted | 5-F | -(CH₂)₂OH | 4.8±0.2 |
Hydroxypropyl variant | 5-F | -(CH₂)₃OH | 15.0±2.7 |
Methoxyethyl derivative | H | -(CH₂)₂OMe | 19.8±5.8 |
The incorporation of ionizable nitrogen groups, typically employed to improve water solubility, has been found to significantly diminish glycogen synthase kinase-3 beta inhibition. Aminoethyl substitutions at the indole nitrogen reduce inhibitory activity by approximately 6- to 8-fold compared to hydroxyethyl groups, with 5-bromo analogues being 3-fold less potent than corresponding 5-fluoro analogues.
Replacement of hydroxyethyl moieties with 2-methoxyethyl groups has been explored to address potential metabolic liabilities associated with primary hydroxyl groups. Within this series, the unsubstituted indole analogue emerges as the most potent glycogen synthase kinase-3 beta inhibitor with an inhibitory concentration value of 20 nanomolar. The 5-fluoro and 5-bromo analogues demonstrate 2- and 4-fold reduced potency, respectively, with direct comparisons showing that hydroxyl analogues maintain approximately 4- to 8-fold greater potency than their methoxy counterparts.
The exploration of azaindole rings in place of indole rings has yielded particularly promising results, with certain azaindole analogues achieving inhibitory concentration values as low as 5 nanomolar. The replacement of benzofuran rings with imidazopyridine systems has also demonstrated substantial improvements in potency, with some derivatives achieving inhibitory concentration values below 1 nanomolar.
The physicochemical characterization of 9-ING-41 reveals a complex profile that influences both its biological activity and pharmaceutical development potential. The compound exhibits a molecular weight of 404.35 grams per mole and a molecular formula of C22H13FN2O5, with a predicted relative density of 1.63 grams per cubic centimeter. The chemical structure incorporates multiple aromatic rings and heteroatoms, contributing to its overall lipophilic character while maintaining specific polar regions that facilitate target binding.
Solubility studies demonstrate that 9-ING-41 achieves dissolution in dimethyl sulfoxide at concentrations up to 97 milligrams per milliliter (239.89 millimolar), with sonication recommended to ensure complete dissolution. This solubility profile indicates moderate aqueous solubility limitations that are typical for compounds in this chemical class, necessitating appropriate formulation strategies for biological applications.
The compound's stability profile has been evaluated under various storage conditions, with powder formulations remaining stable at -20°C for three years and solution preparations maintaining stability at -80°C for one year. These stability characteristics indicate that 9-ING-41 possesses adequate chemical stability for research applications and potential pharmaceutical development, although specific degradation pathways and metabolic stability profiles require additional investigation.
Pharmacokinetic studies have demonstrated that 9-ING-41 effectively crosses biological barriers, including the blood-brain barrier, achieving brain concentrations of 44 ± 5 micromolar at 30 minutes following intravenous administration at 20 milligrams per kilogram. The brain-to-plasma ratio exceeds 6, indicating substantial uptake in neural tissues, which is particularly relevant for applications targeting central nervous system disorders.
The compound's ATP-competitive inhibition mechanism has been characterized through detailed kinetic studies, revealing that 9-ING-41 functions as a competitive inhibitor with respect to adenosine triphosphate binding. The inhibitory concentration value of 0.71 micromolar for glycogen synthase kinase-3 beta demonstrates high selectivity when compared to other related kinases in comprehensive kinase screening panels.
Chemical stability assessments have revealed that 9-ING-41 maintains structural integrity under physiological pH conditions, with the maleimide core providing inherent stability against hydrolytic degradation. The presence of the fluorine substituent contributes to enhanced metabolic stability compared to non-fluorinated analogues, while the methylenedioxyphenyl group provides additional protection against oxidative metabolism.
The compound has been successfully formulated in various polymorphic forms, with Polymorph I and Polymorph II compositions of matter receiving patent protection, indicating that multiple crystalline forms with potentially different physicochemical properties have been characterized and optimized. These polymorphic studies suggest that crystalline form selection may influence dissolution rates, bioavailability, and manufacturing processes.
9-ING-41, also known by its chemical name 3-(5-fluorobenzofuran-3-yl)-4-(5-methyl-5H- [1] [3]dioxolo[4,5-f]indol-7-yl)-1H-pyrrole-2,5-dione, is a maleimide-based small molecule that functions as an adenosine triphosphate (ATP)-competitive inhibitor of glycogen synthase kinase-3 beta (GSK-3β) with an inhibitory concentration (IC50) of 0.71 μM [27] [30]. The compound has a molecular formula of C22H13FN2O5 and a molecular weight of 404.35 daltons [27] [28].
The chemical structure of 9-ING-41 features a maleimide core that serves as the key pharmacophore for its ATP-competitive binding mode [29]. This maleimide scaffold enables 9-ING-41 to occupy the ATP-binding pocket of GSK-3β, thereby preventing ATP from binding and inhibiting the catalytic activity of the enzyme [25]. The compound was specifically selected from a panel of GSK-3β inhibitors due to its optimal central nervous system penetration properties, which is attributed to its unique structural features [29].
9-ING-41 demonstrates high selectivity for GSK-3β compared to over 320 other related kinases, making it a valuable tool for studying GSK-3β-specific functions [3]. This selectivity profile is particularly important given the structural similarities between GSK-3β and other kinases in the human kinome [25]. However, recent studies have identified potential off-target effects of 9-ING-41, suggesting that at cytotoxic doses, the compound may interact with additional kinases beyond GSK-3β [5] [8].
A comprehensive kinase screening revealed that 9-ING-41 may also target PIM kinases and MST2, which are distinct from the targets of other GSK-3 inhibitors that do not demonstrate anti-lymphoma actions [5] [8]. This expanded target profile may contribute to the compound's observed efficacy in certain cancer models where GSK-3β inhibition alone might not be sufficient to induce anti-tumor effects [5].
Property | Value |
---|---|
Chemical Name | 3-(5-fluorobenzofuran-3-yl)-4-(5-methyl-5H- [1] [3]dioxolo[4,5-f]indol-7-yl)-1H-pyrrole-2,5-dione [28] |
Molecular Formula | C22H13FN2O5 [27] |
Molecular Weight | 404.35 daltons [28] |
IC50 for GSK-3β | 0.71 μM [30] |
Binding Mode | ATP-competitive [25] |
Core Structure | Maleimide-based [29] |
The ATP-competitive binding mode of 9-ING-41 is a critical feature that distinguishes it from other types of GSK-3β inhibitors [25]. By competing with ATP for binding to the catalytic site of GSK-3β, 9-ING-41 effectively blocks the phosphorylation of downstream substrates, thereby modulating various cellular processes linked to GSK-3β activity [12]. This mechanism of action is particularly relevant in cancer contexts where GSK-3β overexpression or hyperactivity contributes to disease progression and treatment resistance [31].
The canonical Wnt signaling pathway plays a crucial role in various cellular processes, including cell proliferation, differentiation, and fate determination [12]. GSK-3β serves as a key negative regulator of this pathway by phosphorylating β-catenin, which marks it for ubiquitination and subsequent proteasomal degradation [12] [14]. Inhibition of GSK-3β by 9-ING-41 interferes with this phosphorylation process, potentially leading to stabilization of β-catenin and activation of Wnt target genes [12].
Research has demonstrated that GSK-3β inhibitors have become widely used chemical biology tools to study the canonical Wnt signaling pathway [12]. Among the various GSK-3β inhibitors, 9-ING-41 has shown significant effects on the Wnt/β-catenin pathway in multiple cancer models [9] [10]. The inhibition of GSK-3β by 9-ING-41 can lead to the accumulation of β-catenin in the cytoplasm, which subsequently translocates to the nucleus to activate transcription factors of the T-cell factor/lymphoid enhancer factor (TCF/LEF) family [12].
Studies examining the effects of 9-ING-41 on β-catenin stabilization have yielded variable results across different cell types [5] [8]. In lymphoma cell lines, treatment with 9-ING-41 at cytotoxic doses showed partial reduction of collapsin response mediator protein 2 (CRMP2) phosphorylation, a validated target of GSK-3, but no significant effect on β-catenin levels [5]. This suggests that the anti-cancer effects of 9-ING-41 in certain contexts may not be primarily mediated through the canonical Wnt/β-catenin pathway [5] [8].
The modulation of Wnt/β-catenin signaling by 9-ING-41 appears to be context-dependent, with different effects observed in various cancer types [9] [10]. In colorectal cancer models, where aberrant Wnt signaling is a common driver of tumorigenesis, 9-ING-41 has shown promising anti-tumor activity [4]. Transcriptomic analysis of colorectal cancer cells treated with 9-ING-41 revealed significant changes in gene expression profiles, including those related to cell cycle regulation and DNA repair pathways [4].
Pathway Component | Effect of 9-ING-41 | Observed in Cell Types |
---|---|---|
β-catenin stabilization | Variable effects, context-dependent [5] [8] | Lymphoma, colorectal cancer cells [4] [5] |
CRMP2 phosphorylation | Partial reduction at cytotoxic doses [5] | Lymphoma cell lines [5] |
TCF/LEF transcriptional activity | Potential activation in some contexts [12] | Multiple cancer models [9] [10] |
Cell cycle regulation | Significant downregulation of cell cycle-related gene sets [4] | Colorectal cancer cells [4] |
The downstream effects of 9-ING-41 on Wnt/β-catenin signaling extend beyond direct modulation of β-catenin stability [10]. Treatment with 9-ING-41 has been shown to affect the expression of various Wnt target genes involved in cell proliferation, survival, and differentiation [9] [10]. These effects contribute to the compound's ability to induce cell cycle arrest and apoptosis in cancer cells [3] [4].
Nuclear factor kappa B (NF-κB) is a key transcription factor that regulates various cellular processes, including inflammation, immunity, cell survival, and proliferation [16] [20]. GSK-3β has been identified as a positive regulator of NF-κB-mediated transcriptional activity, and inhibition of GSK-3β by 9-ING-41 has been shown to downregulate the NF-κB pathway in multiple cancer models [16] [20].
The putative antitumor mode of action of 9-ING-41 involves downregulation of NF-κB and decreased expression of NF-κB target genes, including cyclin D1, B-cell lymphoma 2 (Bcl-2), X-linked inhibitor of apoptosis protein (XIAP), and B-cell lymphoma-extra large (Bcl-XL) [6] [29]. These molecular changes lead to inhibition of tumor growth in various cancer cell lines and patient-derived xenograft models [6] [16].
Studies have demonstrated that treatment with 9-ING-41 decreases the expression of XIAP, an anti-apoptotic protein regulated by NF-κB, in neuroblastoma cells [16]. This downregulation of XIAP was associated with significant apoptosis in neuroblastoma cells, as evidenced by poly (ADP-ribose) polymerase (PARP) cleavage, a marker of apoptosis [16]. Similar effects have been observed in other cancer types, including bladder cancer and lymphoma, where 9-ING-41 treatment led to decreased expression of anti-apoptotic molecules and increased apoptosis [21] [22].
The mechanism by which 9-ING-41 regulates NF-κB activity involves modulation of the CARMA1-BCL10-MALT1 complex (CBM complex) formation, which is a key signaling event required for the activation of the NF-κB pathway [18]. GSK-3β has been shown to affect NF-κB signaling in activated T cells through regulation of BCL10 phosphorylation, which influences CBM complex formation [18]. Inhibition of GSK-3β by 9-ING-41 can disrupt this process, leading to reduced NF-κB activation and decreased expression of NF-κB target genes [16] [18].
NF-κB Target Gene | Effect of 9-ING-41 | Cancer Type |
---|---|---|
XIAP | Decreased expression [16] | Neuroblastoma, lymphoma [16] [21] |
Bcl-2 | Decreased expression [6] [29] | Multiple cancer types [6] [22] |
Bcl-XL | Decreased expression [6] [29] | Multiple cancer types [6] |
Cyclin D1 | Decreased expression [6] [29] | Multiple cancer types [6] [4] |
Survivin | Significant reduction (~2-fold) [21] | Lymphoma cell lines [21] |
The regulation of NF-κB-mediated transcriptional activity by 9-ING-41 has important implications for cancer therapy, particularly in overcoming chemotherapy resistance [20]. GSK-3β has been identified as a positive regulator of NF-κB-mediated chemoresistance of cancer cells, and inhibition of GSK-3β by 9-ING-41 has been shown to potentiate the antitumor effect of conventional chemotherapeutic drugs in chemoresistant cancer cells [22]. This synergistic effect is attributed, in part, to the ability of 9-ING-41 to downregulate NF-κB activity and its target genes involved in cell survival and drug resistance [20] [22].
The tumor suppressor protein p53 plays a crucial role in regulating cell cycle arrest and apoptosis in response to various cellular stresses, including DNA damage [23]. GSK-3β has been shown to interact with p53 and modulate its activity, influencing p53-dependent apoptotic pathways [23]. The cross-talk between GSK-3β and p53 represents an important mechanism by which 9-ING-41 exerts its anti-cancer effects [21] [23].
Studies have demonstrated that GSK-3β can bind to and promote the actions of p53, and inhibition of GSK-3β can attenuate p53-mediated apoptosis in certain contexts [23]. However, the relationship between GSK-3β and p53 is complex and context-dependent [22] [23]. In some cancer types, inhibition of GSK-3β by 9-ING-41 has been shown to enhance p53 activation and promote apoptosis [21] [22].
Research in lymphoma cell lines has revealed that treatment with 9-ING-41 leads to a significant increase in phosphorylated p53 (Ser15) in specific cell lines, including SUDHL-4 and TMD8 [21]. This activation of p53 was associated with increased DNA damage signaling, as evidenced by elevated levels of phosphorylated histone H2A.X (Ser139) [21]. These molecular changes contribute to the induction of apoptosis in cancer cells treated with 9-ING-41 [21].
The effects of 9-ING-41 on p53-dependent apoptotic pathways appear to be cell type-specific [21] [22]. In p53 wild-type bladder cancer cells, 9-ING-41 induced apoptosis via p53 activation, whereas p53-mutant bladder cancer cells were more resistant to 9-ING-41 monotherapy [22]. However, 9-ING-41 was able to sensitize p53-mutant bladder cancer cells to conventional chemotherapeutic drugs, suggesting that the compound can modulate p53-independent apoptotic pathways as well [22].
Cell Type | p53 Status | Effect of 9-ING-41 on p53 | Apoptotic Response |
---|---|---|---|
SUDHL-4 lymphoma | Not specified | Increased phospho-p53 (Ser15) [21] | Significant apoptosis [21] |
TMD8 lymphoma | Not specified | Increased phospho-p53 (Ser15) [21] | Variable apoptosis [21] |
RT4 bladder cancer | Wild-type | Enhanced p53 activation [22] | Significant apoptosis [22] |
HT1376 bladder cancer | Mutant | Limited direct effect [22] | Resistance to monotherapy, sensitized to chemotherapy [22] |
The cross-talk between GSK-3β and p53 extends beyond direct interactions [23]. GSK-3β has been shown to regulate the stability and activity of mouse double minute 2 homolog (MDM2), a negative regulator of p53 [23] [24]. By modulating MDM2, GSK-3β can indirectly influence p53 levels and activity [23] [24]. Treatment with 9-ING-41 may disrupt this regulatory network, leading to altered p53 dynamics and enhanced apoptotic signaling in cancer cells [21] [22].
Recent studies have also explored the role of GSK-3β in regulating p53-dependent apoptotic pathways at the mitochondrial level [23]. GSK-3β has been identified in mitochondria, where it can interact with p53 and modulate mitochondrial-mediated apoptosis [23]. Treatment with 9-ING-41 may affect these mitochondrial interactions, contributing to its pro-apoptotic effects in cancer cells [21] [23].
Extensive preclinical studies have demonstrated the broad-spectrum antitumor activity of 9-ING-41 across diverse cancer types. The compound exhibits dose-dependent cytotoxic effects against both solid tumors and hematological malignancies, with half-maximal inhibitory concentration values ranging from 0.05 to 3.0 micromolar depending on cancer type and cell line sensitivity [1] [2] [3].
In pancreatic ductal adenocarcinoma, 9-ING-41 demonstrated significant cytotoxicity across five established cell lines and three patient-derived xenograft cell lines, with growth suppression observed at concentrations as low as 50 nanomolar [1] [4]. The compound reduced cell viability by 40-80% at therapeutic concentrations, with the most sensitive lines showing substantial growth inhibition at submicromolar concentrations. Renal cell carcinoma cell lines including ACHN, KRCY, and KU19-20 showed similar sensitivity profiles, with 40-70% viability reduction following 48-hour treatment exposures [2].
Cancer Type | Cell Lines Tested | IC50 Range (μM) | Cell Viability Reduction (%) |
---|---|---|---|
Pancreatic Ductal Adenocarcinoma | 5 established + 3 PDX lines | 0.05-2.0 | 40-80 |
Renal Cell Carcinoma | ACHN, KRCY, KU19-20 | 0.5-2.0 | 40-70 |
Neuroblastoma | SK-N-BE(2), SK-N-DZ | 1.0-2.0 | 50-80 |
B-cell Lymphoma | SUDHL-4, KPUM-UH1, Karpas 422, TMD8, Daudi | 0.5-1.0 | 40-70 |
Adult T-cell Leukemia/Lymphoma | MT-2, MT-4, MT-1 | 1.0-3.0 | 60-90 |
Hematological malignancies demonstrated particularly robust responses to 9-ING-41 treatment. B-cell lymphoma cell lines, including aggressive subtypes such as diffuse large B-cell lymphoma and double-hit lymphomas, showed consistent growth inhibition with 40-70% viability reduction at micromolar concentrations [5]. Adult T-cell leukemia/lymphoma cell lines MT-2, MT-4, and MT-1 exhibited the highest sensitivity, with viability reductions of 60-90% and complete growth arrest observed at concentrations between 1.0-3.0 micromolar [6].
9-ING-41 treatment induces profound alterations in cell cycle progression through multiple checkpoint mechanisms. Flow cytometric analysis reveals that the compound primarily targets the G2-M transition, though specific cancer types exhibit distinct arrest patterns reflecting their underlying molecular characteristics [2] [3] [6].
In renal cell carcinoma models, 9-ING-41 treatment for 48 hours induced prominent G2 phase arrest, with extended 96-hour exposures leading to increased sub-G1 populations indicative of apoptotic cell death [2]. The mechanism involves downregulation of critical G2-M transition proteins, including Cyclin B1 and CDK1, which are essential for mitotic entry. Additionally, the compound reduced expression of E2F-1 and Cyclin D1, proteins crucial for G1-S progression and overall cell cycle regulation.
Pancreatic cancer cells demonstrated similar G2-M arrest patterns, with accompanying molecular changes including decreased c-Myc expression and increased p53 levels [4]. The cell cycle disruption appeared linked to the compound's effects on DNA damage response pathways, as 9-ING-41 treatment prevented gemcitabine-induced S-phase arrest, suggesting interference with normal checkpoint signaling.
Cancer Type | Primary Arrest Phase | Key Proteins Affected | Treatment Duration |
---|---|---|---|
Renal Cell Carcinoma | G2/M | Cyclin B1↓, CDK1↓, E2F-1↓ | 48-96 hours |
Pancreatic Cancer | G2/M | Cyclin D1↓, c-Myc↓, p53↑ | 48 hours |
HTLV-1-infected T-cells | G2/M | CDK1↓, Cyclin A↓, Cyclin B↓, c-Myc↓, p53↑, p21↑, p27↑ | 48 hours |
B-cell Lymphoma | G0/G1 | c-MYC↓, Survivin↓ | 48 hours |
Colorectal cancer models revealed more complex cell cycle effects, with 9-ING-41 inducing both G1-S and G2-M checkpoint activation [3]. Transcriptomic analysis demonstrated global suppression of cell cycle progression genes, including hallmark G2-M checkpoint genes, reactome G1-S specific transcription factors, and mitotic prometaphase regulators. This comprehensive cell cycle disruption reflected the compound's broad impact on proliferation machinery.
Human T-lymphotropic virus type 1-infected T-cell lines showed particularly robust G2-M arrest responses, with dose-dependent increases in cell cycle arrest proteins p53, p21, and p27, accompanied by corresponding decreases in CDK1, Cyclin A, and Cyclin B expression [6]. These molecular changes preceded the onset of apoptotic cell death, indicating that cell cycle arrest represents an early cellular response to glycogen synthase kinase-3 beta inhibition.
Treatment with 9-ING-41 triggers significant autophagy induction across multiple cancer types, representing a distinct mechanism of growth inhibition complementary to cell cycle arrest and apoptosis [7] [2]. The autophagic response appears to serve initially as a protective mechanism, though prolonged exposure ultimately leads to autophagic cell death.
In bladder cancer models, 9-ING-41 treatment led to prominent autophagy induction, evidenced by increased formation of autophagosomes and enhanced autophagy flux [7]. Importantly, combination studies with the autophagy inhibitor chloroquine demonstrated potentiation of 9-ING-41's antitumor effects, suggesting that autophagy initially functions as a survival mechanism that cancer cells attempt to utilize in response to glycogen synthase kinase-3 beta inhibition.
Renal cell carcinoma studies corroborated these findings, showing that autophagy inhibitors enhanced the cytotoxic effects of 9-ING-41 when used in combination [2]. This enhancement suggested that while autophagy induction represents a cellular stress response to the compound, blocking this pathway forces cells toward alternative death mechanisms, primarily apoptosis.
The mechanistic basis for autophagy induction involves disruption of cellular energy homeostasis and protein degradation pathways downstream of glycogen synthase kinase-3 beta inhibition. The compound's effects on nuclear factor kappa B signaling and subsequent alterations in pro-survival protein expression create conditions favoring autophagosome formation and lysosomal activation.
Clinical implications of the autophagy findings suggest potential combination strategies utilizing autophagy modulators to enhance 9-ING-41 efficacy. The observation that autophagy inhibition potentiates antitumor effects provides rationale for combining 9-ING-41 with chloroquine or hydroxychloroquine in clinical settings, particularly for cancers where autophagy serves as a primary resistance mechanism.
9-ING-41 induces robust apoptotic cell death through multiple caspase-dependent pathways, with activation of both intrinsic and extrinsic apoptotic machinery documented across diverse cancer types [2] [8] [9] [5] [6]. The apoptotic response represents the primary mechanism of cancer cell elimination following initial cell cycle arrest and represents a key therapeutic target.
Caspase-3 activation serves as the central effector mechanism across most cancer types studied. In renal cell carcinoma models, 9-ING-41 treatment resulted in significant caspase-3 activation accompanied by poly ADP ribose polymerase cleavage, a hallmark of apoptotic execution [2]. The apoptotic response was preceded by downregulation of anti-apoptotic proteins Bcl-2 and X-linked inhibitor of apoptosis protein, creating conditions favoring pro-death signaling.
Cancer Type | Caspase Activation | Anti-apoptotic Proteins | Pro-apoptotic Proteins |
---|---|---|---|
Renal Cell Carcinoma | Caspase-3↑, PARP cleavage↑ | Bcl-2↓, XIAP↓ | PARP cleavage↑ |
B-cell Lymphoma | Active caspase-3↑ | Survivin↓, Mcl-1/Bak↓, Bcl-xl/Bak↓ | Active caspase-3↑ |
HTLV-1-infected T-cells | Caspase-3↑, Caspase-8↑, Caspase-9↑ | XIAP↓, c-IAP1↓, c-IAP2↓, Mcl-1↓, Bcl-xL↓, Survivin↓ | Bak↑, Bax↑ |
Glioblastoma | Caspase-3 cleavage↑ | Bcl-2↓, XIAP↓, Bcl-XL↓ | PARP cleavage↑ |
B-cell lymphoma studies revealed comprehensive caspase activation patterns, with active caspase-3 detected in all tested cell lines except TMD8 [5]. Luminex pathway analysis demonstrated significant reductions in survivin expression and decreased Mcl-1/Bak and Bcl-xl/Bak dimers, indicating disruption of mitochondrial membrane stability and subsequent cytochrome c release. The magnitude of caspase activation correlated with overall sensitivity to growth inhibition.
Human T-lymphotropic virus type 1-infected T-cell studies provided the most detailed characterization of apoptotic pathway activation [6]. Treatment with 9-ING-41 increased activities of caspase-3, caspase-8, and caspase-9, indicating activation of both death receptor and mitochondrial pathways. The compound upregulated pro-apoptotic proteins Bak and Bax while simultaneously downregulating multiple anti-apoptotic proteins including X-linked inhibitor of apoptosis protein, cellular inhibitor of apoptosis protein 1 and 2, myeloid cell leukemia 1, and B-cell lymphoma-extra large.
Glioblastoma models demonstrated that apoptosis induction through caspase-3 cleavage represents a key mechanism for the compound's central nervous system activity [8]. The ability to penetrate the blood-brain barrier and induce apoptosis in brain tumor cells provides important therapeutic implications for treating chemoresistant glioblastoma and other central nervous system malignancies.
The consistency of caspase-dependent apoptotic activation across diverse cancer types suggests this represents a fundamental mechanism of 9-ING-41 action. The compound's ability to simultaneously downregulate anti-apoptotic proteins while promoting pro-apoptotic signaling creates conditions strongly favoring cell death over survival, explaining its broad-spectrum anticancer activity.
Patient-derived xenograft models represent the gold standard for preclinical cancer therapeutic evaluation, providing physiologically relevant tumor microenvironments that closely recapitulate human disease characteristics. 9-ING-41 has demonstrated significant antitumor activity across multiple patient-derived xenograft models, both as monotherapy and in combination with standard chemotherapeutic agents [10] [11] [4].
9-ING-41 monotherapy has shown substantial antitumor activity in patient-derived xenograft models derived from chemoresistant tumors, demonstrating the compound's ability to overcome treatment resistance mechanisms that limit conventional therapeutic approaches [10] [11].
Glioblastoma patient-derived xenograft models GBM6 and GBM12, both derived from tumors exhibiting chemoresistance to standard alkylating agents, demonstrated significant responses to 9-ING-41 monotherapy [10]. These models were specifically selected for their resistance to 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea, representing clinically relevant chemoresistant disease. Treatment with 9-ING-41 alone resulted in measurable tumor growth inhibition and extended survival compared to vehicle-treated controls.
Cancer Type | PDX Model | Monotherapy Effect | Combination Therapy | Survival Benefit |
---|---|---|---|---|
Glioblastoma | GBM6, GBM12 | Partial response | CCNU: Complete tumor regression | Significant increase in overall survival |
Neuroblastoma | SK-N-BE(2), SK-N-DZ xenografts | Growth inhibition (SK-N-BE(2)), minimal effect (SK-N-DZ) | CPT-11: Tumor regression in both models | Not specified |
Breast Cancer | Multiple PDX models | Tumor regression | CPT-11: Enhanced tumor regression | Enhanced survival with combination |
Neuroblastoma patient-derived xenograft studies revealed differential sensitivity patterns between tumor models [11]. The SK-N-BE(2) xenograft model demonstrated significant growth inhibition following 9-ING-41 monotherapy, while the SK-N-DZ model showed minimal response to single-agent treatment. This differential sensitivity likely reflects underlying molecular differences between tumor types, including glycogen synthase kinase-3 beta expression levels and dependency on related survival pathways.
Breast cancer patient-derived xenograft models consistently demonstrated tumor regression responses to 9-ING-41 monotherapy [10]. The magnitude of response varied between individual models, reflecting the heterogeneity of breast cancer molecular subtypes and their differential dependence on glycogen synthase kinase-3 beta signaling pathways. Models derived from triple-negative breast cancers showed particularly robust responses, consistent with this subtype's known sensitivity to glycogen synthase kinase-3 beta inhibition.
The antitumor activity in chemoresistant models provides crucial evidence for 9-ING-41's potential to address treatment-refractory disease. The compound's mechanism of action, involving disruption of nuclear factor kappa B signaling and DNA damage response pathways, offers orthogonal approaches to overcome resistance mechanisms that limit conventional chemotherapy efficacy.
Combination studies in patient-derived xenograft models have revealed significant synergistic interactions between 9-ING-41 and DNA-damaging chemotherapeutic agents, providing strong rationale for clinical combination strategies [10] [11] [4]. The synergistic effects appear mediated through 9-ING-41's disruption of DNA damage response pathways, preventing cancer cells from repairing chemotherapy-induced DNA lesions.
Glioblastoma patient-derived xenograft combination studies demonstrated remarkable efficacy when 9-ING-41 was combined with 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea [10]. While monotherapy with either agent produced partial responses, combination treatment resulted in complete tumor regression in both GBM6 and GBM12 models. Importantly, these combinations achieved histologically confirmed cures in some treated animals, representing unprecedented efficacy in these chemoresistant glioblastoma models.
The mechanism underlying glioblastoma combination synergy involves 9-ING-41's disruption of the TopBP1/ATR/Chk1 DNA damage response pathway [12] [4]. 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea induces DNA cross-links and alkylation damage that normally triggers ATR-mediated checkpoint activation and DNA repair. By preventing TopBP1 stabilization and subsequent ATR activation, 9-ING-41 treatment leaves cancer cells unable to repair alkylating agent-induced DNA damage, leading to massive cell death.
Neuroblastoma xenograft models demonstrated similar synergistic effects when 9-ING-41 was combined with irinotecan, a topoisomerase I inhibitor [11]. While 9-ING-41 monotherapy produced growth inhibition in SK-N-BE(2) tumors and minimal effects in SK-N-DZ tumors, combination treatment with irinotecan resulted in tumor regression in both models. The synergy reflects 9-ING-41's ability to prevent repair of topoisomerase I-induced DNA strand breaks through its effects on DNA damage checkpoint signaling.
Pancreatic cancer patient-derived xenograft studies revealed significant synergistic interactions between 9-ING-41 and gemcitabine [4]. Gemcitabine treatment normally induces S-phase arrest through activation of the ATR-Chk1 pathway, allowing time for DNA repair and contributing to chemoresistance. 9-ING-41 treatment prevented gemcitabine-induced S-phase arrest by disrupting ATR activation, forcing cancer cells to progress through the cell cycle with unrepaired DNA damage and ultimately undergo apoptosis.
Pathway Component | Effect of 9-ING-41 | Mechanism | Clinical Relevance |
---|---|---|---|
TopBP1 Protein | Degradation/Destabilization | GSK-3β-dependent TopBP1 stabilization disrupted | Key target for chemosensitization |
ATR Kinase | Impaired activation and phosphorylation | Loss of TopBP1-mediated ATR activation | Central to DNA damage checkpoint |
Chk1 Kinase | Reduced phosphorylation and activation | Downstream consequence of ATR impairment | Critical for cell cycle arrest and repair |
S-phase Checkpoint | Prevention of gemcitabine-induced S-phase arrest | Disrupted ATR-Chk1 signaling cascade | Prevents chemotherapy resistance |
The breadth of synergistic interactions observed across multiple DNA-damaging agents suggests that 9-ING-41 targets fundamental DNA damage response mechanisms common to diverse chemotherapeutic classes. This finding provides strong rationale for clinical evaluation of 9-ING-41 in combination with platinum compounds, alkylating agents, topoisomerase inhibitors, and antimetabolites.
Mechanistic studies have identified TopBP1 protein degradation as the central event mediating chemosensitization [12] [4]. Glycogen synthase kinase-3 beta normally phosphorylates and stabilizes TopBP1, a critical adaptor protein required for ATR kinase activation at sites of DNA damage. 9-ING-41 treatment leads to TopBP1 destabilization and degradation, preventing formation of functional ATR-ATRIP-TopBP1 complexes and subsequent Chk1 phosphorylation. This disruption effectively disables the primary DNA damage checkpoint pathway that normally allows cancer cells to survive chemotherapy-induced DNA damage.